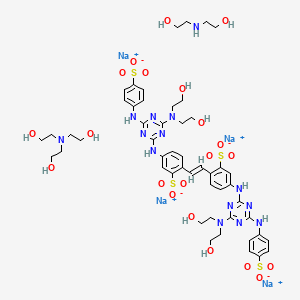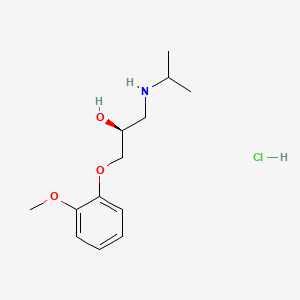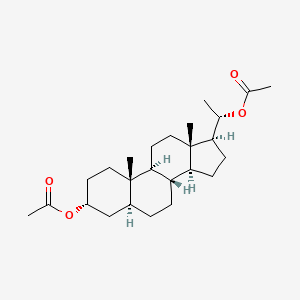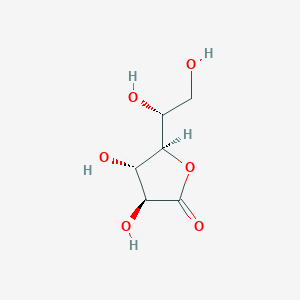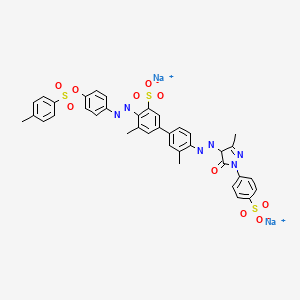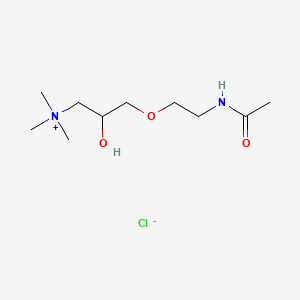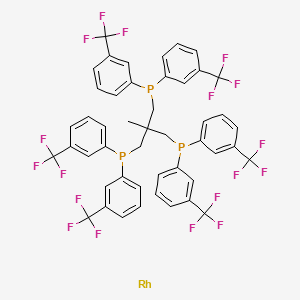
C(RhH3(CF3PPP))
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound C(RhH3(CF3PPP)) is a rhodium-based complex that has garnered attention in the field of organometallic chemistry. This compound is characterized by the presence of a rhodium center coordinated with three hydride ligands and a trifluoromethyl-substituted triphenylphosphine ligand. The unique structure of this compound imparts it with distinct chemical properties and reactivity, making it a subject of interest for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of C(RhH3(CF3PPP)) typically involves the reaction of a rhodium precursor with a trifluoromethyl-substituted triphenylphosphine ligand under controlled conditions. One common method involves the use of rhodium trichloride as the starting material, which is reacted with the ligand in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the rhodium center.
Industrial Production Methods
While the industrial production methods for C(RhH3(CF3PPP)) are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparation. The process involves scaling up the reaction conditions and optimizing parameters such as temperature, pressure, and solvent choice to achieve higher yields and purity.
化学反応の分析
Types of Reactions
C(RhH3(CF3PPP)): undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state rhodium complexes.
Reduction: It can be reduced further to form lower oxidation state species.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Ligand exchange reactions often involve the use of phosphine ligands, carbon monoxide, or other donor ligands.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield rhodium(III) complexes, while reduction can produce rhodium(I) species. Substitution reactions can result in the formation of new rhodium complexes with different ligands.
科学的研究の応用
C(RhH3(CF3PPP)): has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and C-H activation reactions.
Biology: The compound is studied for its potential use in bioinorganic chemistry, particularly in the development of metal-based drugs and imaging agents.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with biological molecules.
Industry: The compound is utilized in industrial processes that require efficient and selective catalysis, such as the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism by which C(RhH3(CF3PPP)) exerts its effects involves the coordination of the rhodium center with substrates, facilitating various chemical transformations. The rhodium center acts as a Lewis acid, activating substrates through coordination and enabling reactions such as hydrogenation and C-H activation. The trifluoromethyl-substituted triphenylphosphine ligand enhances the stability and reactivity of the complex, allowing for efficient catalysis.
類似化合物との比較
Similar Compounds
Tris(triphenylphosphine)rhodium carbonyl hydride: This compound is similar in that it also contains a rhodium center coordinated with triphenylphosphine ligands, but it includes a carbonyl ligand instead of a trifluoromethyl group.
Rhodium(III) chloride trihydrate: Another rhodium-based compound, but with different ligands and oxidation state.
Uniqueness
C(RhH3(CF3PPP)): is unique due to the presence of the trifluoromethyl-substituted triphenylphosphine ligand, which imparts distinct electronic and steric properties. This uniqueness enhances its reactivity and selectivity in various catalytic processes, making it a valuable compound for both research and industrial applications.
特性
CAS番号 |
204906-24-1 |
|---|---|
分子式 |
C47H33F18P3Rh |
分子量 |
1135.6 g/mol |
IUPAC名 |
[3-bis[3-(trifluoromethyl)phenyl]phosphanyl-2-[bis[3-(trifluoromethyl)phenyl]phosphanylmethyl]-2-methylpropyl]-bis[3-(trifluoromethyl)phenyl]phosphane;rhodium |
InChI |
InChI=1S/C47H33F18P3.Rh/c1-41(26-66(35-14-2-8-29(20-35)42(48,49)50)36-15-3-9-30(21-36)43(51,52)53,27-67(37-16-4-10-31(22-37)44(54,55)56)38-17-5-11-32(23-38)45(57,58)59)28-68(39-18-6-12-33(24-39)46(60,61)62)40-19-7-13-34(25-40)47(63,64)65;/h2-25H,26-28H2,1H3; |
InChIキー |
NAQOYKOVKNJGEP-UHFFFAOYSA-N |
正規SMILES |
CC(CP(C1=CC=CC(=C1)C(F)(F)F)C2=CC=CC(=C2)C(F)(F)F)(CP(C3=CC=CC(=C3)C(F)(F)F)C4=CC=CC(=C4)C(F)(F)F)CP(C5=CC=CC(=C5)C(F)(F)F)C6=CC=CC(=C6)C(F)(F)F.[Rh] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


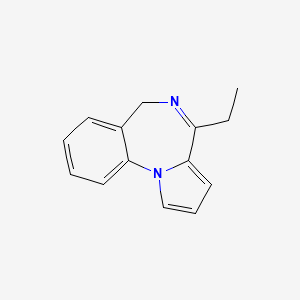
![(6aR,10aR)-3-hept-1-ynyl-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B12766045.png)
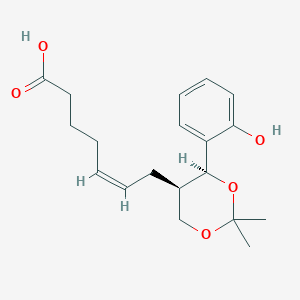

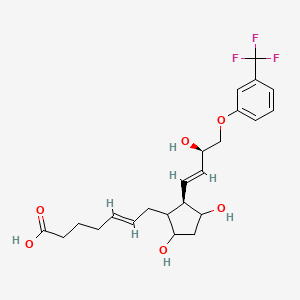
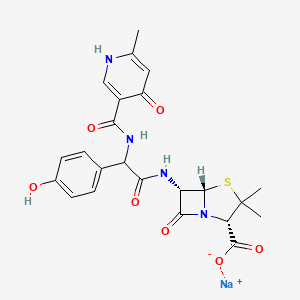
![2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;N-methylmethanamine](/img/structure/B12766070.png)

